Disulfiram-d20
Overview
Description
Disulfiram-d20, also known as bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate, is a deuterated form of disulfiram. It is primarily used as an internal standard for the quantification of disulfiram in various analytical applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which enhances its stability and allows for precise quantification in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disulfiram-d20 involves the deuteration of disulfiram. The process typically includes the reaction of deuterated ethylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then oxidized to produce this compound. The reaction conditions often involve the use of deuterated solvents and controlled temperatures to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions: Disulfiram-d20 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur species.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterated ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disulfiram-d20 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of disulfiram and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of disulfiram.
Medicine: Investigated for its potential use in drug development and therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of deuterated compounds for various analytical and research purposes.
Mechanism of Action
Disulfiram-d20 exerts its effects by inhibiting the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, causing unpleasant symptoms when alcohol is consumed. The deuterated form, this compound, is used primarily for analytical purposes and does not differ significantly in its mechanism of action from the non-deuterated form .
Comparison with Similar Compounds
Disulfiram: The non-deuterated form, used primarily for the treatment of alcohol dependence.
Tetraethylthiuram disulfide: Another similar compound with comparable chemical properties.
Comparison: Disulfiram-d20 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of disulfiram and its metabolites is required .
Properties
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZONCFQVSMFAP-DEHFLJNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SSC(=S)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675873 | |
Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216403-88-1 | |
Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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